molecular formula C13H26N2O B12665005 N-[(Dibutylamino)methyl]methacrylamide CAS No. 92168-48-4

N-[(Dibutylamino)methyl]methacrylamide

Cat. No.: B12665005
CAS No.: 92168-48-4
M. Wt: 226.36 g/mol
InChI Key: GPSNGXFIOROBMR-UHFFFAOYSA-N
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Description

N-[(Dibutylamino)methyl]methacrylamide is a chemical compound with the molecular formula C₁₃H₂₆N₂O. It is a methacrylamide derivative that contains a dibutylamino group attached to the methylene carbon. This compound is known for its applications in polymer chemistry, particularly in the synthesis of smart polymers that exhibit responsiveness to environmental stimuli such as temperature and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Dibutylamino)methyl]methacrylamide typically involves the Mannich reaction, which is a three-component condensation reaction. The reaction involves methacrylamide, formaldehyde, and dibutylamine. The process can be carried out under mild conditions in an aqueous medium, resulting in high yields. The reaction is usually conducted at around 35°C, and the product is easily separated from the reaction mixture .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[(Dibutylamino)methyl]methacrylamide undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.

    Substitution Reactions: The dibutylamino group can participate in nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

    Substitution Reactions: Reagents like alkyl halides or acyl chlorides can be used.

    Hydrolysis: Acidic or basic aqueous solutions are employed.

Major Products

    Polymerization: Produces polymers with varying properties depending on the co-monomers used.

    Substitution Reactions: Yields substituted methacrylamide derivatives.

    Hydrolysis: Results in the formation of methacrylic acid and dibutylamine.

Scientific Research Applications

N-[(Dibutylamino)methyl]methacrylamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(Dibutylamino)methyl]methacrylamide primarily involves its polymerization and interaction with other molecules. The dibutylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the polymer’s properties. The methacrylamide moiety allows for polymerization, forming long chains that can exhibit unique physical and chemical properties .

Comparison with Similar Compounds

Similar Compounds

  • N-[(Diethylamino)methyl]methacrylamide
  • N-[(Dimethylamino)methyl]methacrylamide
  • N-[(Dipropylamino)methyl]methacrylamide

Uniqueness

N-[(Dibutylamino)methyl]methacrylamide is unique due to its dibutylamino group, which imparts specific hydrophobic and steric properties. This makes it particularly useful in the synthesis of polymers with tailored responsiveness to environmental stimuli. Compared to its analogues, it offers a different balance of hydrophobicity and reactivity, making it suitable for specific applications in polymer and material science .

Properties

CAS No.

92168-48-4

Molecular Formula

C13H26N2O

Molecular Weight

226.36 g/mol

IUPAC Name

N-[(dibutylamino)methyl]-2-methylprop-2-enamide

InChI

InChI=1S/C13H26N2O/c1-5-7-9-15(10-8-6-2)11-14-13(16)12(3)4/h3,5-11H2,1-2,4H3,(H,14,16)

InChI Key

GPSNGXFIOROBMR-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CNC(=O)C(=C)C

Origin of Product

United States

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